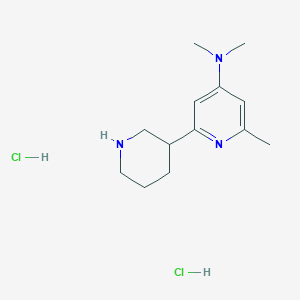

N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N,2-trimethyl-6-piperidin-3-ylpyridin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-10-7-12(16(2)3)8-13(15-10)11-5-4-6-14-9-11;;/h7-8,11,14H,4-6,9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULRUQYMSYKFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization and Reductive Amination

Recent advances in piperidine synthesis emphasize intramolecular aza-Michael reactions (IMAMR) and reductive amination strategies to form substituted piperidines with high regio- and stereoselectivity. For example:

Intramolecular aza-Michael reaction (IMAMR): Organocatalytic methods using quinoline catalysts and trifluoroacetic acid cocatalysts enable the formation of 3-substituted piperidines with good yields and enantioselectivity. This approach can be adapted to introduce the 3-piperidinyl substituent with the desired stereochemistry.

Reductive amination: Condensation of ketones or aldehydes with amines followed by reduction is a common method to form piperidine rings. Catalytic hydrogenation with palladium or rhodium catalysts can reduce pyridine precursors to piperidines, often in one-pot procedures combining multiple transformations.

Protecting Group Strategies

Protecting groups on nitrogen atoms (e.g., benzyl or N-methyl groups) are used during synthesis to control reactivity and enable selective functionalization. Debenzylation or deprotection steps are carried out under mild conditions to yield free amines for further coupling.

Functionalization of the Pyridine Core

The pyridine ring is typically functionalized via:

Selective methylation: Introduction of methyl groups at the 2-position and nitrogen atoms can be achieved using methylating agents in the presence of bases.

Amination at the 4-position: The 4-amine substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

Coupling with piperidin-3-yl substituent: The 6-position of the pyridine ring is functionalized with the piperidin-3-yl group through nucleophilic substitution or cross-coupling reactions.

Coupling Procedures and Salt Formation

Coupling Reaction

The coupling of the piperidin-3-yl moiety to the pyridine ring is typically performed under basic conditions using suitable solvents such as n-butanol or dimethylformamide (DMF).

Bases like triethylamine or potassium carbonate facilitate nucleophilic substitution or palladium-catalyzed coupling to form the C-N bond at the 6-position of pyridine.

Formation of Dihydrochloride Salt

The free base compound is treated with hydrochloric acid to form the dihydrochloride salt, improving solubility and stability for pharmaceutical applications.

This step involves dissolving the free amine in an appropriate solvent (e.g., ethanol or isopropanol) followed by addition of HCl gas or concentrated HCl solution under controlled temperature conditions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Intramolecular aza-Michael reaction, organocatalyst | Enantiomerically enriched 3-substituted piperidine |

| 2 | Protecting group installation | Benzyl chloride or methyl iodide, base | Protected piperidine intermediate |

| 3 | Pyridine ring methylation & amination | Methylating agents, nucleophilic aromatic substitution | 2,4-dimethyl-6-substituted pyridin-4-amine core |

| 4 | Coupling piperidin-3-yl to pyridine | Base (e.g., triethylamine), solvent (n-butanol, DMF) | Formation of N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine |

| 5 | Deprotection | Hydrogenation or acidic cleavage | Free amine form of the compound |

| 6 | Salt formation | HCl gas or concentrated HCl in solvent | Dihydrochloride salt of the target compound |

Detailed Research Findings and Considerations

Stereochemical control: The use of chiral catalysts and protecting groups is crucial to obtain the desired stereochemistry at the piperidine ring, which affects biological activity.

Solvent choice: Solvents such as n-butanol, DMF, and ethanol are preferred for their ability to dissolve intermediates and facilitate reaction kinetics.

Reaction conditions: Mild temperatures (25–40°C) and controlled pH are essential to prevent decomposition and side reactions.

Yield optimization: The use of bases like triethylamine and selective protecting/deprotecting agents improves yields and purity.

Purification: Crystallization of the dihydrochloride salt enhances compound stability and facilitates isolation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Applications

-

Pharmacological Research

- Neuropharmacology : The compound has shown potential in modulating neurotransmitter systems, particularly in the context of anxiety and depression. Studies suggest that it may act on serotonin receptors, providing a basis for further exploration as a therapeutic agent in mood disorders.

- Anticancer Activity : Preliminary studies indicate that N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride exhibits cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

-

Chemical Biology

- Target Identification : The compound can be utilized in chemical biology to identify and characterize protein targets involved in various signaling pathways. This application is crucial for drug discovery processes where understanding target interactions is essential.

-

Synthetic Chemistry

- Building Block for Drug Development : Its unique structure allows it to serve as a building block for synthesizing more complex molecules with enhanced pharmacological properties. Researchers are exploring its derivatives to improve efficacy and reduce toxicity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacological Effects | Demonstrated modulation of serotonin receptors, suggesting potential use in treating depression. |

| Study 2 | Anticancer Properties | Showed significant cytotoxicity against breast cancer cell lines with apoptosis induction confirmed through flow cytometry. |

| Study 3 | Chemical Targeting | Utilized in affinity chromatography to isolate target proteins involved in cancer signaling pathways. |

Mechanism of Action

The mechanism of action of Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Substitutions

Pyridine/Pyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | 1361114-80-8 | C₁₃H₂₃Cl₂N₃ | 292.25 | Pyridine | 6-(Piperidin-3-yl), 4-N,N-dimethyl, 2-methyl |

| 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride | 2044704-47-2 | C₁₀H₁₇Cl₂N₃ | 250.17 | Pyridine | 6-(Piperidin-4-yl), 2-amine |

| N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride | N/A | C₁₂H₁₈ClN₅ | 267.76 | Pyrrolo-pyrimidine | 6-Methylpiperidin-3-yl, pyrrolo-pyrimidine |

| N,N,2-Trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride | 1210961-10-6 | C₁₁H₂₀Cl₂N₄ | 285.21 | Pyrimidine | 6-(Pyrrolidin-3-yl), 4-N,N-dimethyl, 2-methyl |

Key Observations :

- Core Heterocycle Differences : The target compound’s pyridine core (vs. pyrimidine or pyrrolo-pyrimidine in others) influences electronic properties and binding interactions. Pyridine’s lower basicity compared to pyrimidine may affect solubility and receptor affinity .

- Substituent Positioning: The 6-(piperidin-3-yl) group in the target compound differs from the 6-(piperidin-4-yl) in CAS 2044704-47-2.

Piperidine-Modified Bioactive Molecules

- Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (CAS 1354954-33-8): Features a pyrrolidin-3-yloxy group linked to pyrimidine.

- N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride : Contains a pyridazine core with a piperidinylmethyl side chain. Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in enzymes .

Functional and Pharmacological Comparisons

Methylation Patterns

The target compound’s N,N-dimethyl groups contrast with the N,N-diethyl groups in CAS 1354954-33-6. Dimethyl groups generally reduce steric hindrance and increase metabolic stability compared to bulkier diethyl substituents . Methylation protocols, such as those described for putrescine derivatives (e.g., partial methylation with formaldehyde and CaCl₂), may parallel synthetic routes for these compounds .

Solubility and Stability

- Dihydrochloride Salts : The target compound and CAS 2044704-47-2 share high aqueous solubility due to their dihydrochloride form. However, pyrimidine-based analogues (e.g., CAS 1210961-10-6) may exhibit lower solubility due to reduced basicity .

- Thermal Stability : Evidence on TMPD (tetramethyl-p-phenylenediamine dihydrochloride) suggests dihydrochloride salts decompose at elevated temperatures (~130–170°C), a trait likely shared by the target compound .

Biological Activity

N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride (CAS Number: 1803584-04-4) is a compound with significant biological activity, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₃Cl₂N₃

- Molecular Weight : 292.25 g/mol

- CAS Number : 1803584-04-4

-

Cancer Therapy :

- The compound exhibits potential anticancer activity through its interaction with various cellular pathways. It has been reported to induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models, showing cytotoxicity superior to that of the reference drug bleomycin .

- Its mechanism involves the inhibition of IKKβ, a key regulator in the NF-κB signaling pathway, which is often activated in cancerous cells leading to inflammation and tumor progression .

-

Neurodegenerative Diseases :

- This compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. By inhibiting AChE, it may enhance cholinergic neurotransmission and improve cognitive functions .

- Additionally, its ability to interact with multiple targets in the central nervous system suggests a multi-target approach to neuroprotection and cognitive enhancement .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, this compound was tested against FaDu hypopharyngeal carcinoma cells. The compound demonstrated a notable ability to induce apoptosis and inhibit cell proliferation at lower concentrations compared to traditional chemotherapeutics like bleomycin. This suggests that structural modifications leading to increased hydrophobic interactions with target proteins enhance its biological efficacy .

Case Study: Neuroprotective Effects

Research has indicated that this compound can effectively inhibit both AChE and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. By prolonging acetylcholine action at synapses, it has potential applications in treating Alzheimer's disease. The compound also exhibited antioxidant properties that could further support neuronal health by mitigating oxidative damage .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves sequential alkylation of the pyridine core. For example, the pyridine ring can be functionalized via nucleophilic substitution or transition-metal-catalyzed coupling to introduce the piperidinyl group. The tertiary amine (N,N-dimethyl) is often installed using reductive amination or alkylation with methyl iodide. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical. Final dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .

- Quality Control : Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR .

Q. Which analytical techniques are essential for verifying the identity and purity of this compound?

- Analytical Workflow :

- HPLC : Retention time comparison with standards and UV-Vis absorption at 254 nm .

- Mass Spectrometry (HRMS) : Exact mass measurement (e.g., [M+H]⁺ ion) to confirm molecular formula.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content must align with theoretical values (±0.4%) .

- NMR : ¹H NMR (DMSO-d₆) should resolve peaks for the pyridine (δ 8.1–8.3 ppm), piperidinyl (δ 2.5–3.5 ppm), and N-methyl groups (δ 3.0–3.2 ppm) .

Q. What safety protocols should be followed when handling this dihydrochloride salt?

- Safety Measures :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C, protected from moisture.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for the piperidin-3-yl substituent’s stereochemistry?

- Stereochemical Analysis :

- 2D NMR : NOESY/ROESY experiments can identify spatial interactions between protons on the piperidine ring and adjacent groups (e.g., pyridine or methyl substituents).

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical chemical shifts .

- Chiral Chromatography : Use a chiral stationary phase (e.g., CHIRALPAK® IG-3) to separate enantiomers if racemization is suspected during synthesis .

Q. How does the dihydrochloride salt form affect solubility and bioavailability compared to the free base?

- Physicochemical Impact :

- Solubility : The salt form enhances water solubility via ion-dipole interactions, critical for in vitro assays (e.g., IC₅₀ determination in buffer).

- Bioavailability : Improved solubility may increase absorption in pharmacokinetic studies but could reduce membrane permeability. Comparative studies (free base vs. salt) in Caco-2 cell monolayers are recommended .

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

- Experimental Design :

- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track metabolite formation in hepatocyte incubations.

- LC-MS/MS : Use high-resolution mass spectrometry (Q-TOF) to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

- Troubleshooting Steps :

Buffer Conditions : Verify pH (e.g., 6.5–7.4) and ionic strength, which significantly affect salt solubility.

Temperature Control : Ensure measurements are standardized (e.g., 25°C ± 1°C).

Particle Size : Use micronized powder or sonicate suspensions to reduce variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.